perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone
Beschreibung
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone is a small molecule compound developed by The University of Oklahoma.
Eigenschaften
CAS-Nummer |
142106-99-8 |
|---|---|
Molekularformel |
C17H25ClN2O5 |
Molekulargewicht |
372.8 g/mol |
IUPAC-Name |
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone |
InChI |
InChI=1S/C17H24N2O.ClHO4/c1-13(2)18-9-14-8-15(10-18)12-19(11-14)17(20)16-6-4-3-5-7-16;2-1(3,4)5/h3-7,13-15H,8-12H2,1-2H3;(H,2,3,4,5) |
InChI-Schlüssel |
NUYPCKIZNDHNFG-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=CC=C3.OCl(=O)(=O)=O |
Kanonische SMILES |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=CC=C3.OCl(=O)(=O)=O |
Synonyme |
SAZ VII 23 SAZ VII-23 SAZ-VII-23 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthetic routes for perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone involve several steps, starting from basic organic compounds. The preparation typically involves a Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained Industrial production methods for perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[33
Analyse Chemischer Reaktionen
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[33
Chemistry: It is used as a model compound in studies involving ATPase inhibition and enzyme kinetics.
Biology: Research has explored its effects on cellular processes and its potential as a tool for studying ATPase-related functions.
Medicine: Although its development for treating cardiac arrhythmias was terminated, it continues to be of interest in pharmacological research.
Wirkmechanismus
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone exerts its effects by inhibiting ATPase, an enzyme that plays a crucial role in cellular energy metabolism. By inhibiting ATPase, perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone disrupts the hydrolysis of adenosine triphosphate (ATP), leading to altered cellular energy dynamics. This inhibition affects various molecular targets and pathways, including those involved in ion transport and muscle contraction .
Vergleich Mit ähnlichen Verbindungen
perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone is unique due to its specific inhibition of ATPase. Similar compounds include:
BRB-I-28: Another ATPase inhibitor with a different molecular structure.
SAZ-VII-22: A related compound with similar antiarrhythmic properties but different chemical characteristics.
In comparison, perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[33
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
